1-(1-Oxidopyridin-1-ium-3-yl)ethanol

Descripción general

Descripción

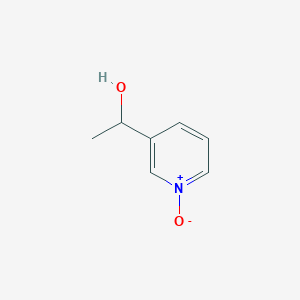

1-(1-Oxidopyridin-1-ium-3-yl)ethanol is a chemical compound with the molecular formula C7H9NO2. It is an aromatic primary alcohol and a member of the class of pyridines. This compound is known for its role as a key moiety in many bio-active and industrially important compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxidopyridin-1-ium-3-yl)ethanol can be achieved through various methods. One common approach involves the aerobic photo-oxidation of 3-Pyridinemethanol in the presence of a catalytic amount of hydrobromic acid . This reaction forms nicotinic acid as a major product.

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of palladized charcoal as a catalyst. The process includes suspending catalyst-grade charcoal in water, adding aqueous palladous chloride, and then reducing the chloride to metal using hydrogen. The resulting palladized charcoal catalyst is then used to convert 3-cyano-pyridine to this compound through hydrogenation in the presence of hydrochloric acid .

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Oxidopyridin-1-ium-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nicotinic acid.

Reduction: It can be reduced to form different derivatives.

Substitution: It can undergo substitution reactions to form various substituted pyridines.

Common Reagents and Conditions

Oxidation: Hydrobromic acid is commonly used as a catalyst for aerobic photo-oxidation.

Reduction: Palladized charcoal is used as a catalyst for hydrogenation reactions.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products

Nicotinic acid: Formed through aerobic photo-oxidation.

Various derivatives: Formed through reduction and substitution reactions.

Aplicaciones Científicas De Investigación

1-(1-Oxidopyridin-1-ium-3-yl)ethanol has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 1-(1-Oxidopyridin-1-ium-3-yl)ethanol involves its interaction with molecular targets and pathways. As a vasodilator agent, it likely acts on vascular smooth muscle cells to induce relaxation and dilation of blood vessels. As an antilipemic drug, it may influence lipid metabolism pathways to reduce lipid levels in the blood .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Pyridinemethanol

- 4-Pyridinemethanol

- 2-Pyridineethanol

- 4-Pyridinepropanol

- 3-Pyridinepropanol

Uniqueness

1-(1-Oxidopyridin-1-ium-3-yl)ethanol is unique due to its specific molecular structure and its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Actividad Biológica

1-(1-Oxidopyridin-1-ium-3-yl)ethanol, also known as a pyridine derivative, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Molecular Formula: C9H10N2O

CAS Number: 4319-52-2

IUPAC Name: this compound

This compound features a pyridine ring with an oxidopyridinium moiety, which is crucial for its biological interactions. The presence of hydroxyl (-OH) and nitrogen-containing groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that the compound may act as an inhibitor of certain enzymatic pathways, particularly those involved in cellular signaling and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit ADP-ribosyltransferase activity, which is vital in cellular signaling pathways. This inhibition can affect various physiological processes, including inflammation and cell proliferation .

- Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells .

Antimicrobial Properties

Several studies have evaluated the antimicrobial effects of this compound. It has demonstrated activity against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and death .

Case Studies

Case Study 1: Inhibition of ADP-Ribosylation

A study focused on the inhibition of pertussis toxin's ADP-ribosyltransferase activity found that this compound effectively reduced NAD+ consumption in a dose-dependent manner. This suggests a significant role in modulating cellular responses to toxins .

Case Study 2: Antioxidant Effects

In a model assessing oxidative stress, the compound exhibited protective effects against reactive oxygen species (ROS), indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(1-oxidopyridin-1-ium-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEWBKVKOXHXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C[N+](=CC=C1)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4319-52-2 | |

| Record name | 3-Pyridinemethanol, α-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4319-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridyl-N-oxide)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004319522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC152125 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Hydroxyethyl)pyridine-N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.